molecular formula C14H12ClFN2O2S B6290799 N'-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2131827-24-0

N'-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6290799
CAS No.: 2131827-24-0
M. Wt: 326.8 g/mol
InChI Key: GIHFGIWWARSQTD-RQZCQDPDSA-N
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Description

N’-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzylidene group substituted with chlorine and fluorine atoms, combined with a sulfonohydrazide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3-chloro-4-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chlorine and fluorine atoms on the benzylidene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce hydrazine derivatives. Substitution reactions would result in the replacement of halogen atoms with the nucleophilic group.

Scientific Research Applications

N’-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide: shares similarities with other hydrazone derivatives, such as:

Uniqueness

The uniqueness of N’-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide lies in its specific substitution pattern on the benzylidene ring and the presence of the sulfonohydrazide group. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of N’-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(E)-(3-chloro-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHFGIWWARSQTD-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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